molecular formula C30H50O B7824532 Lanosta-8,24-dien-3-ol

Lanosta-8,24-dien-3-ol

Cat. No. B7824532
M. Wt: 426.7 g/mol
InChI Key: CAHGCLMLTWQZNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lanosta-8,24-dien-3-ol is a natural product found in Euphorbia guyoniana, Euphorbia kansui, and other organisms with data available.

Scientific Research Applications

Chemical Characterization

  • Carbon-13 NMR Spectroscopy : Lanosta-8,24-dien-3-ol has been characterized using carbon-13 NMR spectroscopy, providing detailed chemical shift data for various carbon atoms in its structure. This analysis is crucial for understanding its chemical properties and potential applications (Knight, 1974).

Chemical Transformation and Derivatives

  • Acidic Conditions Transformation : Under acidic conditions, lanosta-8,24-dien-3-ol undergoes chemical transformations, leading to the formation of different derivatives. Such reactions are significant in studying the compound's reactivity and potential for creating new substances (Entwistle & Pratt, 1973).

Biological Activity

  • Antimicrobial Properties : Extracts from the fungus Fomitopsis pinicola containing lanosta-8,24-dien-3-ol demonstrated antimicrobial activity. This indicates its potential use in developing antimicrobial agents (Keller, Maillard, & Hostettmann, 1996).
  • Role in Steroid Biosynthesis : Lanosta-8,24-dien-3-ol is involved in steroid biosynthesis. Studies on rat liver homogenates showed its conversion to other sterol compounds, highlighting its role in biosynthetic pathways (Gibbons et al., 1971).

Theoretical Studies

  • Computational Analysis : Theoretical studies on lanosta-8,24-dien-3-ol have been conducted to understand its structural features and reactivity. Such studies provide insights into its chemical behavior and potential applications (Cabrera-Vivas et al., 2006).

Antileishmanial Activity

  • In Vitro Studies : Lanosta-8,24-dien-3-ol derivatives exhibited significant antileishmanial activity, suggesting its potential in developing treatments for leishmaniasis (Leliebre-Lara et al., 2016).

Cytotoxicity and Apoptosis

  • Cytotoxic Effects : Lanosta-8,24-dien-3-ol derivatives showed cytotoxic effects on human hepatocytes and tumor cell lines, indicating its potential application in cancer research (Gan et al., 1998).

Antifungal Activity

  • Effect on Fungal Growth : The compound's derivatives affected fungal growth and lipid production, highlighting its antifungal properties and potential applications in controlling fungal infections (Kahlos & Tikka, 1994).

properties

IUPAC Name

4,4,10,13,14-pentamethyl-17-(6-methylhept-5-en-2-yl)-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H50O/c1-20(2)10-9-11-21(3)22-14-18-30(8)24-12-13-25-27(4,5)26(31)16-17-28(25,6)23(24)15-19-29(22,30)7/h10,21-22,25-26,31H,9,11-19H2,1-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAHGCLMLTWQZNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC=C(C)C)C1CCC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)O)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H50O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40859110
Record name Lanosta-8,24-dien-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40859110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

426.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lanosta-8,24-dien-3-ol

CAS RN

514-46-5, 514-47-6
Record name TIRUCALLOL
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403164
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Euphadienol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36571
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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